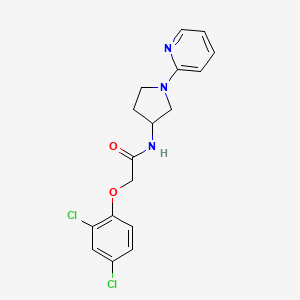

2-(2,4-dichlorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Description

The compound 2-(2,4-dichlorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked via an acetamide bridge to a pyrrolidin-3-yl moiety substituted with a pyridin-2-yl ring.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2/c18-12-4-5-15(14(19)9-12)24-11-17(23)21-13-6-8-22(10-13)16-3-1-2-7-20-16/h1-5,7,9,13H,6,8,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYGQCAOOSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-dichlorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenoxy group, a pyridine moiety, and a pyrrolidine structure, which contribute to its pharmacological properties. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C18H16Cl2N4O2

- Molecular Weight : 391.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may exert inhibitory or stimulatory effects on these targets, leading to various biological outcomes. Preliminary studies suggest that it may influence cellular signaling pathways involved in inflammation and cancer progression.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

3. Enzyme Inhibition

Preliminary data indicate that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural components may facilitate binding to active sites on these enzymes, potentially altering their activity and influencing metabolic processes .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results demonstrated an IC50 value indicating significant cytotoxicity at low concentrations, suggesting the potential utility of this compound in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of the compound resulted in a marked reduction in edema and inflammatory cell infiltration compared to control groups, highlighting its therapeutic potential .

Research Findings Summary

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phenoxy Group Variations

a. 2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Structure : Lacks the acetamide linkage, featuring a carboxylic acid instead.

- Function: A well-known auxin-mimic herbicide .

- Comparison : The target compound’s acetamide group may enhance stability or alter receptor binding compared to 2,4-D’s acidic moiety.

b. Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)

- Structure: Shares the 2,4-dichlorophenoxy and acetamide groups but uses a simpler 4-methylpyridin-2-yl substituent .

- Function : Synthetic auxin agonist with herbicidal activity.

Acetamide Substituent Modifications

a. N-(1-(tert-Butyl)-5-Methylene-2-Oxo-3-(Pyridin-2-yl)Pyrrolidin-3-yl)-N-Propylacetamide

- Structure : Contains a tert-butyl and propyl group on the pyrrolidine ring instead of a hydrogen-bond-capable pyrrolidinyl-pyridinyl group .

- Comparison : The bulky tert-butyl group in this analog likely reduces solubility but increases lipophilicity, contrasting with the target compound’s pyridine-aided solubility .

b. 2-(3,4-Dichlorophenoxy)-N-(1,3-Thiazol-2-yl)Acetamide

Pyrrolidine-Pyridine Hybrid Systems

a. 2-(3,4-Dimethoxyphenyl)-N-{4-[(Dimethylamino)Methyl]-1-(Pyridin-2-yl)Pyrrolidin-3-yl}Acetamide (S639-1095)

- Structure: Features a dimethylaminomethyl group on the pyrrolidine ring and a dimethoxyphenyl group .

- Function : Pharmacological screening compound, likely targeting CNS receptors.

b. N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide

Table 1: Key Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.